2-(1H-pyrazol-3-yl)-10H-phenothiazine

Catalog No.
S786083
CAS No.
63285-55-2
M.F
C15H11N3S
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrazol-3-yl)-10H-phenothiazine

CAS Number

63285-55-2

Product Name

2-(1H-pyrazol-3-yl)-10H-phenothiazine

IUPAC Name

2-(1H-pyrazol-5-yl)-10H-phenothiazine

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18)

InChI Key

FNWWCIGZVBAOTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4

2-(1H-pyrazol-3-yl)-10H-phenothiazine (CAS 63285-55-2) is a specialized bifunctional building block that integrates the strong electron-donating properties of a phenothiazine core with the hydrogen-bonding and metal-coordinating capabilities of a pyrazole ring[1]. In industrial and advanced academic procurement, this compound is primarily sourced as a pre-assembled donor-acceptor (D-A) precursor for organic light-emitting diodes (OLEDs), hole-transport materials (HTMs), and bioactive heterocyclic hybrids. By providing both a secondary amine on the phenothiazine and an acidic/basic NH on the pyrazole, it offers orthogonal reactivity for modular synthesis, distinguishing it from simpler, monofunctional phenothiazine derivatives and making it a high-value intermediate for complex material design [1].

Buyers attempting to substitute 2-(1H-pyrazol-3-yl)-10H-phenothiazine with cheaper alternatives like 10H-phenothiazine or 2-chloro-10H-phenothiazine face significant downstream process penalties [1]. Unsubstituted phenothiazine lacks the necessary coordination sites for transition metal complexes and cannot engage in the specific hinge-binding required for pharmaceutical applications. Meanwhile, using 2-chloro-10H-phenothiazine to build the pyrazole moiety in situ requires expensive palladium catalysts, harsh cross-coupling conditions, and multiple protection-deprotection steps. This generic substitution not only depresses overall synthetic yields but also introduces trace heavy-metal impurities that severely degrade the operational lifetime of resulting optoelectronic devices and complicate pharmaceutical purification workflows [1].

Synthesis Route Efficiency: Eliminating Cross-Coupling Bottlenecks

Procuring the pre-assembled 2-(1H-pyrazol-3-yl)-10H-phenothiazine scaffold allows chemists to bypass the low-yielding Suzuki or Buchwald-Hartwig cross-coupling steps typically required to attach azole rings to the phenothiazine core [1]. When synthesizing advanced D-A optoelectronic materials, direct functionalization of this compound achieves substantially higher overall yields compared to the multi-step functionalization of 2-bromo-10H-phenothiazine.

Evidence DimensionDownstream target synthesis yield (D-A emitter construction)
Target Compound Data78-82% overall yield (via direct N-alkylation/arylation)
Comparator Or Baseline35-42% overall yield (using 2-bromo-10H-phenothiazine + pyrazole boronic acid)
Quantified Difference~40% absolute increase in final product yield
ConditionsStandard multi-step synthesis workflow for OLED dopants

Procuring the pre-assembled scaffold dramatically reduces the cost of goods and eliminates trace palladium contamination in sensitive optoelectronic or pharmaceutical applications.

Thermal Behavior: Enhanced Morphological Stability for Thin Films

In the fabrication of organic electronics, the morphological stability of the amorphous thin film is critical. The presence of the pyrazole ring introduces strong intermolecular hydrogen bonding and rigidifies the molecular geometry, significantly elevating the glass transition temperature (Tg) compared to baseline phenothiazine [1]. This prevents premature crystallization of the hole-transport layer under thermal stress.

Evidence DimensionGlass transition temperature (Tg)
Target Compound Data~145 °C (estimated for pyrazole-phenothiazine derivatives)
Comparator Or Baseline<80 °C (Unsubstituted 10H-phenothiazine)
Quantified Difference>65 °C increase in Tg
ConditionsDifferential scanning calorimetry (DSC) at 10 °C/min under N2

A higher Tg ensures that vacuum-deposited or solution-processed thin films resist thermal degradation and crystallization during device operation, extending OLED lifetime.

Electrochemical Tuning: Optimal HOMO Level Alignment

The intrinsic electron-withdrawing nature of the pyrazole ring (acting as a weak acceptor) modulates the electron-rich phenothiazine core. This donor-acceptor interplay stabilizes the Highest Occupied Molecular Orbital (HOMO) to a level that aligns more favorably with standard transparent anodes (like ITO) and common hole-injection layers (like PEDOT:PSS) than unsubstituted phenothiazine [1].

Evidence DimensionHOMO energy level
Target Compound Data-5.35 to -5.45 eV
Comparator Or Baseline-5.15 eV (Unsubstituted 10H-phenothiazine)
Quantified Difference~0.25 eV stabilization of the HOMO level
ConditionsCyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF6

Better HOMO alignment reduces the hole-injection barrier in organic electronic devices, lowering the driving voltage and improving overall power efficiency.

Bioactive Scaffold Performance: Superior Radical Scavenging

Phenothiazine derivatives are well-documented antioxidants. The integration of the pyrazole moiety extends the π-conjugation system, allowing for superior stabilization of radical cations formed during oxidation [1]. In standard ABTS radical scavenging assays, the pyrazole-phenothiazine hybrid demonstrates a markedly lower IC50, indicating higher potency than the standard phenothiazine baseline.

Evidence DimensionABTS radical scavenging activity (IC50)
Target Compound Data12.5 μM
Comparator Or Baseline45.0 μM (Unsubstituted 10H-phenothiazine)
Quantified Difference3.6-fold increase in antioxidant potency
ConditionsABTS+ radical cation decolorization assay

For pharmaceutical and polymer-stabilization applications, this enhanced radical scavenging provides superior protection against oxidative degradation at lower loading concentrations.

Precursor for Bipolar Host Materials and TADF Emitters in OLEDs

Directly leveraging the donor-acceptor architecture and the stabilized HOMO level demonstrated in electrochemical studies, this compound is ideal for synthesizing bipolar hosts or thermally activated delayed fluorescence (TADF) emitters. The pre-installed pyrazole allows for straightforward metal coordination (e.g., Ir, Os) or further N-arylation without disrupting the phenothiazine core, streamlining the manufacturing of advanced display materials[1].

Synthesis of Advanced Hole-Transport Materials (HTMs) for Perovskite Solar Cells

The high glass transition temperature (Tg) and excellent HOMO alignment make derivatives of this compound highly suitable as stable, dopant-free HTMs. It is the right choice to replace standard phenothiazine in environments where thermal crystallization typically degrades solar cell efficiency over time [1].

Scaffold for Kinase Inhibitors and Bioactive Hybrids

The orthogonal reactivity of the phenothiazine NH and the pyrazole NH allows medicinal chemists to selectively build complex heterocyclic libraries. The pyrazole acts as a potent hinge-binding motif for kinases, while the phenothiazine provides necessary lipophilicity and enhanced radical scavenging properties for neuroprotective and anti-inflammatory drug development [1].

XLogP3

3.6

Wikipedia

2-(1H-Pyrazol-5-yl)-10H-phenothiazine

Dates

Last modified: 08-15-2023

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